

# commercial availability and purity of 7-methoxy-5-nitro-1H-indole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-methoxy-5-nitro-1H-indole

Cat. No.: B15070381

[Get Quote](#)

## Technical Guide: 7-Methoxy-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-methoxy-5-nitro-1H-indole**, focusing on its commercial availability, synthesis, purification, and characterization. Due to its status as a specialized research chemical, direct commercial sources are not readily available. However, this guide outlines a clear path for its preparation and analysis, beginning with its precursor, 7-methoxyindole.

## Commercial Availability of Precursor

**7-Methoxy-5-nitro-1H-indole** is not a stock item from major chemical suppliers. Researchers interested in this compound will likely need to perform a custom synthesis. The direct precursor for this synthesis, 7-methoxyindole (CAS: 3189-22-8), is commercially available from various suppliers.

Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)

Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1g, 5g
Fisher Scientific	97%	1g, 5g, 25g
BLD Pharm	≥98%	1g, 5g, 25g, 100g
Ambeed	≥98%	1g, 5g, 10g, 25g
ChemScene	≥98%	5g, 10g, 25g, 50g

Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.

For the target compound, **7-methoxy-5-nitro-1H-indole**, researchers can inquire with companies specializing in custom chemical synthesis.

## Experimental Protocols

The synthesis of **7-methoxy-5-nitro-1H-indole** is anticipated to proceed via the electrophilic nitration of 7-methoxyindole. The methoxy group at the 7-position is an ortho-, para-director. Due to steric hindrance at the 6-position from the adjacent methoxy group and the indole ring structure, nitration is expected to favor the 5-position.

## Synthesis of 7-Methoxy-5-nitro-1H-indole

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.

Materials:

- 7-Methoxyindole
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ice Bath

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 eq) in dichloromethane at  $0^\circ\text{C}$  (ice bath).
- Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at  $0^\circ\text{C}$ .
- In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at  $0^\circ\text{C}$ .
- Add the nitrating mixture dropwise to the solution of 7-methoxyindole over 30 minutes, ensuring the temperature does not rise above  $5^\circ\text{C}$ .
- After the addition is complete, stir the reaction mixture at  $0^\circ\text{C}$  for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.
- Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification

The crude **7-methoxy-5-nitro-1H-indole** can be purified using column chromatography.

#### Materials:

- Silica Gel (230-400 mesh)
- Hexane
- Ethyl Acetate

#### Procedure:

- Prepare a silica gel slurry in hexane and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
- Collect the fractions and monitor by TLC to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent to obtain purified **7-methoxy-5-nitro-1H-indole**.

## Characterization

The identity and purity of the synthesized **7-methoxy-5-nitro-1H-indole** should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique	Purpose	Expected Observations
$^1\text{H}$ NMR	Structural elucidation and confirmation.	Aromatic protons with characteristic shifts and coupling constants for the indole ring system. Signals for the methoxy group and protons on the nitrated ring.
$^{13}\text{C}$ NMR	Confirmation of the carbon skeleton.	Resonances for all carbon atoms in the molecule, with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group.
Mass Spectrometry (MS)	Determination of molecular weight.	A molecular ion peak corresponding to the exact mass of $\text{C}_9\text{H}_8\text{N}_2\text{O}_3$ .
High-Performance Liquid Chromatography (HPLC)	Purity assessment.	A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, asymmetric and symmetric stretching of the nitro group ( $\text{NO}_2$ ), and C-O stretching of the methoxy group.

## Visualizations

### Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **7-methoxy-5-nitro-1H-indole**.

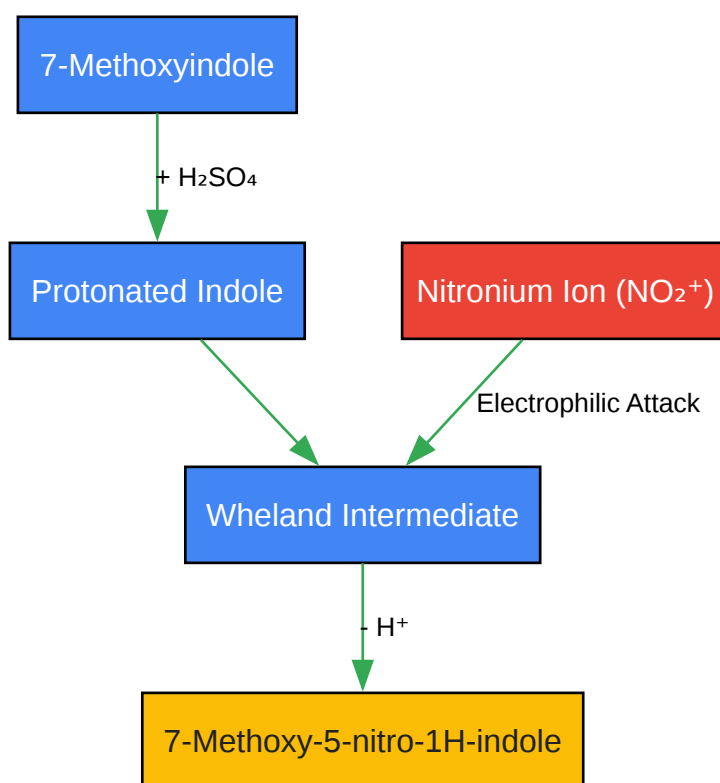


[Click to download full resolution via product page](#)

### Synthesis and Purification Workflow

## Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the chemical transformations during the synthesis.



[Click to download full resolution via product page](#)

### Key Synthesis Intermediates

- To cite this document: BenchChem. [commercial availability and purity of 7-methoxy-5-nitro-1H-indole]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15070381#commercial-availability-and-purity-of-7-methoxy-5-nitro-1h-indole>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)